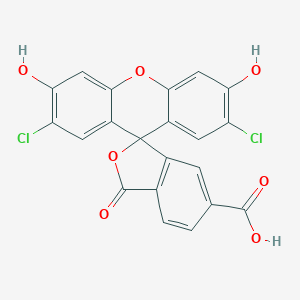

6-Carboxy-2',7'-dichlorofluorescein

Beschreibung

Eigenschaften

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-3-8(19(26)27)1-2-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRKQIBTEHWNND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932288 |

Source

|

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144316-86-9 |

Source

|

| Record name | 6'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144316869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanistic Integrity in ROS Detection: A Technical Guide to 6-Carboxy-2',7'-Dichlorofluorescein

Executive Summary

The quantification of Reactive Oxygen Species (ROS) is a cornerstone of oxidative stress research, yet it remains plagued by artifactual data and misinterpretation. While 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) has been the historical standard, its utility is compromised by rapid cellular leakage. This guide focuses on its superior structural analog, 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA) .

The addition of a carboxyl group at the 6-position introduces a critical negative charge at physiological pH, significantly enhancing intracellular retention compared to the non-carboxylated parent compound. This guide details the physiochemical mechanism, critical limitations, and a validated protocol to ensure data integrity in drug development and cellular signaling research.

The Physiochemical Mechanism

Understanding the probe's transition from a passive molecule to a fluorescent reporter is essential for experimental design. The process occurs in three distinct phases: Permeation, Trapping, and Oxidation .

Phase I: Permeation & Deacetylation

The reagent is supplied as carboxy-H2DCFDA , a chemically reduced, acetylated, and non-fluorescent molecule. The acetate groups render the molecule lipophilic, allowing passive diffusion across the plasma membrane.[1][2] Once intracellular, ubiquitous cytosolic esterases cleave the acetate groups.[3]

Phase II: The "Carboxy" Trap

This is the divergent point between standard H2DCFDA and the carboxy-variant.

-

H2DCFDA: Cleavage yields H2DCF, which is moderately permeable and leaks out of cells rapidly (t1/2 ~ 10-20 min), complicating long-term assays.

-

Carboxy-H2DCFDA: Cleavage yields carboxy-H2DCF .[4] The additional carboxyl group (pKa ~4.8) is fully ionized at cytosolic pH (7.2–7.4). This added polarity creates a "charge trap," drastically reducing leakage and allowing for extended observation windows (up to 4-6 hours).

Phase III: Oxidation (The Signal)

Carboxy-H2DCF is not a direct reporter of Hydrogen Peroxide (H2O2). It is non-fluorescent until oxidized.[5][6][7]

-

Primary Mechanism: Oxidation is catalyzed by heme-containing peroxidases (e.g., horseradish peroxidase in cell-free systems, or intracellular equivalents like cytochrome c) or transition metals (Fenton chemistry).

-

The Product: Two-electron oxidation yields 6-carboxy-2',7'-dichlorofluorescein (carboxy-DCF) , which emits intense green fluorescence (Ex/Em: ~495/529 nm).

Figure 1: Mechanistic Pathway. The transition from cell-permeable probe to trapped intermediate, and finally to the fluorescent reporter via ROS-mediated oxidation.

Critical Analysis of Specificity & Limitations

Scientific integrity requires acknowledging that "General ROS" probes are often misinterpreted.

What it Actually Detects

Contrary to marketing claims, carboxy-H2DCF does not directly react with superoxide (

-

Hydrogen Peroxide (

): Only in the presence of cellular peroxidases or transition metals (Fe²⁺, Cu⁺). -

Peroxynitrite (

): Direct and rapid oxidation. -

Hydroxyl Radical (

): Highly reactive, though short-lived.[8]

The "Artifact" Risks

-

Photo-oxidation: Exposure to excitation light (blue/488 nm) can auto-oxidize the probe, creating a false-positive signal. Mitigation: Keep samples in the dark and minimize laser power/exposure time.

-

Cytochrome c Release: During apoptosis, cytochrome c release from mitochondria can catalyze DCF oxidation independent of ROS increases, potentially confounding cytotoxicity assays.

Validated Experimental Protocol

This protocol is optimized for adherent cells (e.g., HeLa, HEK293, HepG2) but includes modifications for suspension lines.

Reagent Preparation

| Component | Concentration | Solvent | Storage | Notes |

| Stock Solution | 10 mM | Anhydrous DMSO | -20°C (Desiccated) | Avoid freeze-thaw cycles. Aliquot into single-use vials. |

| Working Solution | 5 - 10 µM | PBS or HBSS | Prepare Fresh | Do not use media with phenol red or serum (high background). |

Step-by-Step Workflow

Step 1: Cell Preparation

-

Seed cells to reach 70-80% confluency on the day of the experiment. Over-confluency induces contact inhibition stress, altering basal ROS.

Step 2: Loading (The Critical Step)

-

Remove culture media and wash cells 1x with warm PBS.[6]

-

Add Working Solution (5-10 µM Carboxy-H2DCFDA in PBS).

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Note: Do not load in full media. Serum esterases will cleave the probe extracellularly, increasing background noise.

-

Step 3: Recovery & Treatment

-

Remove the loading buffer.

-

Wash cells 1x with warm PBS to remove excess extracellular probe.

-

Add treatment media (compound of interest) or assay buffer.[5][9][10][11]

-

Time-Course: For rapid ROS inducers (e.g., H2O2), measure immediately. For metabolic ROS, incubate for 1-4 hours.

-

Step 4: Data Acquisition

-

Fluorescence Microscopy/Plate Reader:

-

Excitation: 495 nm (Blue)

-

Emission: 529 nm (Green)

-

-

Flow Cytometry:

Figure 2: Experimental Workflow. Optimized sequence to minimize serum interference and extracellular background.

Data Interpretation & Controls

Self-validating protocols require robust controls to distinguish true signal from artifacts.

Mandatory Controls

-

Negative Control (Unstained): Measures cellular autofluorescence.

-

Vehicle Control (Stained + DMSO): Basal ROS levels.

-

Positive Control:

-

TBHP (tert-Butyl hydroperoxide): 50-100 µM for 1-2 hours. More stable than H2O2.

-

Menadione: Induces intracellular superoxide/H2O2 via redox cycling.

-

-

Negative Control (Antioxidant):

-

NAC (N-acetylcysteine): 5 mM pretreatment for 1 hour. Should attenuate the signal if it is truly ROS-derived.

-

Normalization

Raw fluorescence units (RFU) are meaningless without normalization.

-

Adherent Cells: Normalize RFU to total cellular protein (BCA assay) or cell number (via nuclear stain like Hoechst 33342).

-

Flow Cytometry: Report Median Fluorescence Intensity (MFI), not Mean, to account for non-normal population distributions.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background in Control | Serum interference or Photo-oxidation | Load in PBS/HBSS only. Reduce ambient light exposure. Reduce probe concentration.[13] |

| No Signal in Positive Control | Probe oxidation or low esterase activity | Use fresh stock. Verify cell line esterase activity (some primary cells are low). |

| Rapid Signal Loss | Leakage | Ensure Carboxy -H2DCFDA is used, not standard H2DCFDA. Keep read times short (<2 hrs) if leakage persists. |

| Variable Replicates | Uneven seeding or washing | Use automated pipetting if possible. Ensure gentle washing to avoid detaching cells. |

References

-

Kalyanaraman, B., et al. (2012).[14] "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine, 52(1), 1–6.

-

Thermo Fisher Scientific. (n.d.). "Reactive Oxygen Species (ROS) Detection Reagents - Technical Guide."

- Chen, X., et al. (2010). "Oxidative stress in neurodegenerative diseases." Neural Regeneration Research, 5(2), 145-149.

-

Wojtala, A., et al. (2014). "Methods to monitor ROS production by fluorescence microscopy and fluorometry." Methods in Enzymology, 542, 243-262.

-

Biotechne / R&D Systems. "Protocol for measuring ROS in cells using DCFDA."

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carboxy-H2DCFDA [labomics.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. rjb.ro [rjb.ro]

- 8. Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. H2DCFDA (H2-DCF, DCF) - FAQs [thermofisher.com]

- 14. research-portal.uu.nl [research-portal.uu.nl]

Solubility properties of 6-Carboxy-2',7'-dichlorofluorescein in DMSO vs water

Technical Guide: Solubility & Handling of 6-Carboxy-2',7'-dichlorofluorescein

Executive Summary 6-Carboxy-2',7'-dichlorofluorescein (Carboxy-DCF) is the chemically oxidized, fluorescent product often utilized as a reference standard for reactive oxygen species (ROS) assays or as a fluid-phase tracer. It is distinct from its reduced, acetylated precursor (Carboxy-H2DCFDA), which is the cell-permeant probe.

The solubility of Carboxy-DCF is strictly governed by its ionization state. While highly soluble in polar aprotic solvents like DMSO, its aqueous solubility is pH-dependent. At acidic pH (< 5.0), the molecule exists in a protonated, hydrophobic form that precipitates. At physiological pH (> 6.0), ionization of the carboxyl and phenolic groups renders it water-soluble. This guide details the physicochemical mechanisms, preparation protocols, and stability factors required for reproducible data.

Chemical Fundamentals & Solubility Logic

To master the handling of Carboxy-DCF, one must understand its pKa profile. The molecule contains two key ionizable groups that dictate its transition from a hydrophobic solid to a hydrophilic anion.

-

The Carboxyl Group (pKa ~4.8): Below pH 4.8, this group is protonated (neutral), significantly reducing aqueous solubility. Above pH 5.0, it deprotonates to form a mono-anion, improving solubility.

-

The Phenolic Hydroxyls (pKa ~7.0 - 7.5): The chlorine substituents on the xanthene ring lower the pKa of the phenolic hydroxyls compared to unsubstituted fluorescein. At pH > 7.0, these groups ionize, creating a highly soluble di- or tri-anion with intense green fluorescence.

The "Solubility Trap": Researchers often attempt to dilute DMSO stocks directly into unbuffered water (pH ~5.5-6.0). If the local concentration is high and the pH drops below 5.0, the dye will crash out of solution.

Solubility Profile: DMSO vs. Aqueous Buffers

| Solvent System | Solubility Limit | Stability | Critical Handling Notes |

| DMSO (Anhydrous) | High (~25–50 mM) | High (Months at -20°C) | Preferred solvent for stock solutions. Hygroscopic; keep tightly capped. |

| DMF | High (~25–30 mM) | Moderate | Alternative to DMSO, but more volatile. |

| Water (pH < 5) | Insoluble | N/A | DO NOT USE. Dye precipitates as an orange solid. |

| PBS / Tris (pH 7.4) | Moderate (< 1 mM) | Low (Prepare Fresh) | Soluble only if pH is maintained > 6.0. Light sensitive. |

| 0.1 M NaOH | High | Low (Hydrolysis risk) | Soluble, but high pH may degrade the molecule over time. |

Protocol: Preparation of Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) to minimize DMSO volume in final assays.

Materials:

-

6-Carboxy-2',7'-dichlorofluorescein solid (Store at -20°C, desiccated).[1]

-

Anhydrous DMSO (Dimethyl sulfoxide), PCR-grade.

-

Amber microcentrifuge tubes (Light protection is mandatory).[2]

Step-by-Step Workflow:

-

Equilibration: Allow the vial of solid dye to warm to room temperature before opening to prevent condensation, which hydrolyzes the dye.

-

Calculation:

-

Example: To make a 10 mM stock from 1 mg of dye (MW ~445.2 g/mol ):

- DMSO.

-

-

Dissolution: Add the calculated volume of DMSO. Vortex vigorously. The solution should be a clear, deep orange/amber.

-

Note: If particles persist, sonicate for 30 seconds.

-

-

Aliquot & Storage: Dispense into single-use aliquots (e.g., 20 µL) in amber tubes. Store at -20°C. Avoid freeze-thaw cycles.

Protocol: Aqueous Dilution & The "pH Shift" Method

Objective: Dilute the DMSO stock into an aqueous buffer without precipitation.

The "pH Shift" Technique: Never dilute a high-concentration DMSO stock directly into a small volume of unbuffered water. The sudden change in solvent polarity can cause immediate precipitation before the dye ionizes.

Correct Procedure:

-

Prepare Buffer: Use PBS, HBSS, or Tris-HCl adjusted to pH 7.2 – 7.4 .

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 10 mM Master Stock 1:100 in DMSO or Ethanol first to create a 100 µM Working Stock.

-

-

Final Dilution:

-

Pipette the buffer into the tube first.

-

Add the dye stock into the buffer while vortexing gently.

-

Target: Final DMSO concentration should be < 0.1% to avoid cytotoxicity in cell assays.

-

-

Verification: The solution should be clear and bright green (fluorescent) under ambient light. If it looks cloudy or contains specks, precipitation has occurred.

Visualization of Workflows

Diagram 1: Solubility Logic & Ionization States

This diagram illustrates why pH is the master switch for solubility.

Caption: Solubility dependence on pH. The dye transitions from insoluble (acidic) to highly soluble (basic) as it ionizes.

Diagram 2: Standard Curve Preparation Workflow

A self-validating workflow for generating a calibration curve for ROS assays.

Caption: Step-by-step workflow for preparing and validating 6-Carboxy-DCF standards.

Troubleshooting & Best Practices

-

Issue: Low Fluorescence Signal.

-

Cause: pH of the final buffer is too low (e.g., pH 6.0). The fluorescence of fluorescein derivatives is pH-dependent (quenched at acidic pH).

-

Fix: Ensure assay buffer is pH 7.4 or higher.

-

-

Issue: Precipitation upon dilution.

-

Cause: "Shock dilution" into water or high salt concentration before mixing.

-

Fix: Vortex the buffer while slowly adding the DMSO stock.

-

-

Issue: High Background.

-

Cause: Oxidation of the stock (if using the reduced H2DCFDA form) or light exposure (for Carboxy-DCF).

-

Fix: Keep all tubes wrapped in foil.

-

References

Sources

Technical Guide: Fluorescence Quantum Yield of 6-Carboxy-2',7'-dichlorofluorescein

[1][2]

Executive Summary

6-Carboxy-2',7'-dichlorofluorescein (6-Carboxy-DCF) is the fluorescent oxidation product of the widely used ROS sensor 6-Carboxy-H2DCFDA.[1][2][3] Unlike its non-carboxylated analog (DCF), the 6-carboxy derivative exhibits enhanced cellular retention due to its additional negative charge.[1]

This guide provides a definitive technical analysis of its Fluorescence Quantum Yield (

Part 1: Photophysical Core Data[2]

The fluorescence quantum yield of 6-Carboxy-DCF is sensitive to solvent pH and ionization state.[1] The values below represent the molecule in its fully ionized (dianionic) form, typically observed at pH > 6.0.

Table 1: Physicochemical & Spectral Properties[2]

| Property | Value | Conditions / Notes |

| Quantum Yield ( | 0.79 | Aqueous buffer, pH 8.0 (Dianion state) [1, 2] |

| Excitation Max ( | 504 nm | Strong absorption in blue-green region |

| Emission Max ( | 529 nm | Green fluorescence |

| Extinction Coeff.[1][2] ( | ~83,500 - 90,000 M | At |

| pKa | 4.8 - 5.1 | Significantly lower than Fluorescein (~6.[1]4) [5] |

| Solubility | DMSO, DMF, pH > 6 Buffer | Poor solubility in acidic aqueous media |

Mechanistic Insight: The "Chlorine Effect"

The quantum yield of 6-Carboxy-DCF (0.[1]79) is slightly lower than that of unsubstituted Fluorescein (

-

Spin-Orbit Coupling: The chlorine atoms facilitate intersystem crossing (ISC) from the excited singlet state (

) to the triplet state ( -

pKa Shift: Crucially, the electron-withdrawing nature of the chlorines lowers the pKa of the phenolic hydroxyl group to ~4.[1]8. This ensures the fluorophore exists as a highly fluorescent dianion at physiological pH (7.4), whereas Fluorescein would be partially protonated (monoanion) and less fluorescent.

Part 2: Experimental Protocol

Determination of Quantum Yield (Relative Slope Method)

To validate the

Reference Standard: Fluorescein in 0.1 M NaOH (

Reagents & Equipment[4]

-

Analyte: 6-Carboxy-DCF (dissolved in DMSO, diluted in PBS pH 7.4).

-

Reference: Fluorescein (free acid, spectroscopy grade) in 0.1 M NaOH.

-

Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.[1]

-

Cuvettes: Quartz, 10 mm path length (matched pair recommended).

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock of 6-Carboxy-DCF in DMSO.[1]

-

Prepare a 1 mM stock of Fluorescein in 0.1 M NaOH.

-

-

Dilution Series (The "0.1 Rule"):

-

Prepare 5 dilutions for both the Analyte and Reference.

-

CRITICAL: Adjust concentrations so the Optical Density (Absorbance) at the excitation wavelength is below 0.1 (ideally 0.02 – 0.08). This prevents inner-filter effects (re-absorption of emitted light).[1]

-

-

Absorbance Measurement:

-

Measure the absorbance (

) of each dilution at the excitation wavelength (e.g., 490 nm). Record the baseline using the pure solvent.

-

-

Fluorescence Measurement:

-

Excite all samples at the same wavelength used for absorbance (490 nm).

-

Record the emission spectrum (e.g., 500–650 nm).

-

Integrate the total area under the emission curve (

).

-

-

Calculation:

-

Plot Integrated Fluorescence (

) vs. Absorbance ( -

Calculate the slope (

) of the linear regression for both lines ( -

Calculate

using the equation:

-

Where

Part 3: Visualizations

Diagram 1: ROS Detection Mechanism & Activation

This workflow illustrates the conversion of the non-fluorescent precursor into the fluorescent 6-Carboxy-DCF, highlighting the critical deacetylation and oxidation steps.[1]

Caption: Transformation pathway of 6-Carboxy-H2DCFDA. Esterase cleavage locks the probe inside the cell; ROS oxidation yields the fluorescent 6-Carboxy-DCF.[1][2][3][4]

Diagram 2: pH-Dependent Ionization Equilibrium

Understanding the pKa is vital.[1] 6-Carboxy-DCF exists in equilibrium between a monoanion (lower fluorescence) and a dianion (high fluorescence).[1]

Caption: Ionization equilibrium of 6-Carboxy-DCF. At physiological pH (7.4), the highly fluorescent dianion form dominates due to the low pKa.[1]

References

An In-depth Technical Guide to 6-Carboxy-2',7'-dichlorofluorescein: pH Sensitivity and Stability for Advanced Cellular Analysis

This guide provides an in-depth exploration of the fluorescent pH indicator, 6-Carboxy-2',7'-dichlorofluorescein (CDCF), tailored for researchers, scientists, and drug development professionals. Moving beyond a simple datasheet, this document elucidates the core principles of CDCF's function, its practical stability considerations, and the nuances of its application in complex biological systems. The insights and protocols herein are designed to empower users to generate robust and reproducible data in their cellular analysis endeavors.

Introduction to 6-Carboxy-2',7'-dichlorofluorescein (CDCF)

6-Carboxy-2',7'-dichlorofluorescein is a derivative of the well-known fluorescein molecule, specifically engineered for the measurement of pH in acidic environments.[1][2] Its chemical structure, featuring two electron-withdrawing chlorine atoms on the xanthene ring and a carboxyl group on the phenyl ring, critically lowers the pKa of the fluorophore compared to its parent compound. This modification makes CDCF an invaluable tool for interrogating the pH of acidic organelles such as lysosomes, endosomes, and phagosomes, which play a pivotal role in cellular homeostasis, drug trafficking, and pathogenesis.[1]

The operational principle of CDCF as a pH indicator lies in the pH-dependent equilibrium between its fluorescent anionic form and its non-fluorescent lactone form. In acidic conditions, the equilibrium shifts towards the lactone, resulting in quenched fluorescence. As the pH increases, the molecule deprotonates to the highly fluorescent anionic species. The pKa of CDCF is in the range of 4.2 to 4.8, making it optimally sensitive to pH changes within the typical range of acidic organelles.[1][2][3]

For intracellular applications, CDCF is often introduced to cells in its membrane-permeant diacetate form, 6-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA).[4] Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, trapping the now membrane-impermeant and pH-sensitive CDCF in the cytoplasm.[5]

pH-Dependent Spectral Properties and pKa Determination

The utility of CDCF as a pH indicator is fundamentally linked to its pH-dependent fluorescence. Understanding and quantifying this relationship is paramount for accurate pH measurements.

The fluorescence of CDCF is governed by the protonation state of its xanthene ring. At low pH, the hydroxyl group is protonated, favoring the non-fluorescent lactone form. As the pH rises above the pKa, the hydroxyl group deprotonates, leading to the formation of the fluorescent monoanion and dianion. This transition results in a significant increase in fluorescence intensity upon excitation.

| Property | Value | Source(s) |

| pKa | ~4.8 (effective pKa ~4.2 with ratiometric measurement) | [1][2][3] |

| Excitation Maximum (λex) | ~504 nm | [5] |

| Emission Maximum (λem) | ~529 nm | [2] |

Experimental Protocol: Determination of the pKa of CDCF

This protocol outlines a robust method for determining the pKa of CDCF using spectrofluorometry. The principle lies in measuring the fluorescence intensity of the dye across a range of precisely controlled pH buffers.

Materials:

-

6-Carboxy-2',7'-dichlorofluorescein (CDCF)

-

Dimethyl sulfoxide (DMSO)

-

A series of pH calibration buffers (e.g., citrate, phosphate, and borate buffers) spanning a pH range from approximately 3 to 7.

-

Spectrofluorometer

-

pH meter

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of CDCF (e.g., 1-10 mM) in high-quality, anhydrous DMSO. Store protected from light at -20°C.

-

Working Solution Preparation: Dilute the CDCF stock solution in each of the pH calibration buffers to a final concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize solvent effects.

-

pH Measurement: Accurately measure the pH of each buffer solution containing the dye using a calibrated pH meter.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the deprotonated form of CDCF (~504 nm).

-

Record the fluorescence emission spectrum for each sample, scanning a range that encompasses the emission maximum (e.g., 515-600 nm).

-

Identify the emission maximum (~529 nm) and record the fluorescence intensity at this wavelength for each pH value.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of pH.

-

The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting function to determine the inflection point, which corresponds to the pKa of the dye.

-

Caption: Workflow for the spectrofluorometric determination of the pKa of CDCF.

Stability Profile of CDCF

The reliability of experimental data hinges on the stability of the fluorescent probe under the conditions of the assay. This section details the photostability and chemical stability of CDCF.

Photostability

Like most fluorophores, CDCF is susceptible to photobleaching, the irreversible photo-induced destruction of the fluorophore, upon prolonged exposure to excitation light. One study has reported a 14.5% decrease in fluorescence intensity after one hour of continuous excitation.[3] This level of photostability is generally sufficient for many standard microscopy and plate-reader-based assays. However, for time-lapse imaging or experiments involving high-intensity illumination, photobleaching can be a significant source of error.

Experimental Protocol: Assessment of Photostability

This protocol provides a method to quantify the photostability of CDCF under specific experimental conditions.

Materials:

-

CDCF solution at a known concentration in a pH 7.4 buffer (e.g., PBS).

-

Fluorescence microscope with a light source of known power density or a spectrofluorometer with time-course measurement capabilities.

-

Image analysis software or spectrofluorometer software capable of kinetic measurements.

Methodology:

-

Sample Preparation: Prepare a sample of CDCF in a suitable format for the instrument (e.g., a microscope slide with a coverslip or a cuvette).

-

Initial Measurement: Record the initial fluorescence intensity (I₀) of the sample using a low light intensity to minimize photobleaching during this initial measurement.

-

Continuous Illumination: Expose the sample to continuous illumination using the desired excitation wavelength and intensity for a defined period.

-

Time-Course Measurement: Record the fluorescence intensity (I) at regular intervals during the continuous illumination.

-

Data Analysis:

-

Plot the normalized fluorescence intensity (I/I₀) as a function of time.

-

The resulting curve represents the photobleaching decay of CDCF under the specific experimental conditions.

-

The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching rate constant.

-

Caption: Workflow for assessing the photostability of CDCF.

Chemical Stability

The fluorescent form, CDCF, is generally stable in aqueous buffers at physiological pH. However, its membrane-permeant precursor, CDCFDA, is susceptible to hydrolysis. The stability of CDCFDA in cell culture media has been shown to be dependent on the composition of the medium.[6] It is therefore recommended to prepare fresh working solutions of CDCFDA for each experiment.[5] Stock solutions of CDCF in DMSO are stable for extended periods when stored properly at -20°C or -80°C, protected from light and moisture.[4]

| Parameter | Stability Recommendation | Source(s) |

| CDCFDA in Aqueous Solution | Prepare fresh for each experiment due to hydrolysis. | [5][6] |

| CDCF Stock in DMSO | Stable for months at -20°C or -80°C, protected from light and moisture. | [4] |

| Intracellular Retention | High, with approximately 95% of the initial signal remaining after 1 hour. | [3] |

Field-Proven Insights and Practical Considerations

The successful application of CDCF in a research setting requires an awareness of potential interferences and the implementation of appropriate controls and experimental design strategies.

Protein Binding

A critical consideration when using fluorescein derivatives in biological samples is their interaction with proteins. It has been demonstrated that human serum albumin (HSA) can quench the fluorescence of 2',7'-dichlorofluorescein, a closely related compound.[7] Furthermore, studies with CDCF have shown that protein interactions can lead to deviations in fluorescence ratio measurements, particularly at the extremes of the pH titration curve.[3] This is likely due to the protein microenvironment altering the pKa of the dye.

Mitigation Strategies:

-

In Situ Calibration: Whenever possible, perform an in situ calibration of the dye within the cellular compartment of interest. This involves using ionophores like nigericin in the presence of high potassium to equilibrate the intracellular and extracellular pH, allowing for the generation of a calibration curve that accounts for the intracellular environment.[3]

-

Ratiometric Measurements: While protein binding can affect the absolute fluorescence intensity, ratiometric measurements, which utilize the ratio of fluorescence intensities at two different excitation or emission wavelengths, can help to minimize the impact of these interactions.[1]

Potential for Interference from Biological Thiols

While the dichlorofluorescein scaffold is known to react with reactive oxygen species (ROS), often in the presence of biological thiols like glutathione, this is primarily a concern when using the reduced, non-fluorescent precursor (H2DCF) for ROS detection. When using the already oxidized and fluorescent CDCF for pH measurements, direct interference from glutathione at physiological concentrations is less of a concern. However, it is always good practice to consider potential quenching effects from any highly abundant intracellular species.

Optimal Loading and Buffer Selection

-

Dye Concentration: The optimal loading concentration of CDCFDA should be determined empirically for each cell type and experimental setup. Concentrations that are too high can lead to dye aggregation and self-quenching, as well as potential cytotoxicity. A starting point for optimization is typically in the low micromolar range (1-10 µM).

-

Buffer Choice: When performing in vitro characterization or calibration, select buffers with a pKa close to the desired pH range to ensure stable pH control. For cellular experiments, use a physiologically relevant buffer such as a Hanks' Balanced Salt Solution (HBSS) or a similar medium.

Conclusion

6-Carboxy-2',7'-dichlorofluorescein is a powerful and versatile fluorescent probe for the measurement of pH in acidic environments. Its low pKa, intense fluorescence, and good intracellular retention make it an excellent choice for studying the physiology of acidic organelles. By understanding its pH-dependent spectral properties, stability profile, and potential interactions with the biological environment, and by employing robust experimental protocols and controls, researchers can leverage the full potential of CDCF to gain valuable insights into a wide range of cellular processes.

References

-

Nedergaard, M., Desai, S., & Pulsinelli, W. (1990). Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH. Analytical Biochemistry, 187(1), 109-114. [Link]

-

Bui, T. Y. H., et al. (2024). A simple method to estimate the pKa values of four fluorescent proteins based on measuring their pH-dependent absorbance spectra. Vietnam Journal of Science and Technology. [Link]

-

Wang, L., et al. (2015). Synthesis and fluorescent properties of 2′,7′-dichloro-5(6)- carboxyfluorescein. Dyes and Pigments, 113, 383-388. [Link]

-

Koopman, W. J. H., et al. (2021). Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes. Antioxidants, 10(5), 681. [Link]

-

Stratech. Intracellular pH. [Link]

-

Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709–2728. [Link]

-

Rahn, C. A., et al. (2020). Implications of dichlorofluorescein photoinstability for detection of UVA-induced oxidative stress in fibroblasts and keratinocyte cells. Photochemical & Photobiological Sciences, 19(1), 108-117. [Link]

-

Rock, B. M., et al. (2007). Tuning the pKa of Fluorescein to Optimize Binding Assays. ChemBioChem, 8(10), 1145-1149. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biotium.com [biotium.com]

- 3. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescent dyes modify properties of proteins used in microvascular research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cell Permeability of 6-Carboxy-2',7'-dichlorofluorescein Diacetate Precursors

print(google_search.search(queries=["6-Carboxy-2',7'-dichlorofluorescein diacetate cell permeability mechanism", "carboxy-DCFDA ROS detection protocol", "factors affecting carboxy-DCFDA cell loading and leakage", "synthesis and properties of carboxy-DCFDA precursors", "enzymatic hydrolysis of carboxy-DCFDA by cellular esterases", "oxidation of dichlorodihydrofluorescein (DCFH) by reactive oxygen species", "troubleshooting carboxy-DCFDA assays", "alternatives to carboxy-DCFDA for ROS measurement", "quantitative data cell permeability carboxy-DCFDA", "intracellular retention of carboxy-DCF", "carboxy-DCFDA vs H2DCFDA", "protocol for measuring ROS in macrophages using carboxy-DCFDA and flow cytometry"]))

print(google_search.search(queries=["mechanism of 6-Carboxy-2',7'-dichlorofluorescein diacetate entry into cells", "role of esterases in carboxy-DCFDA activation", "oxidation of carboxy-H2DCF by specific reactive oxygen species", "troubleshooting guide for carboxy-DCFDA based ROS assays", "impact of serum on carboxy-DCFDA assays", "photostability of carboxy-DCF", "comparison of carboxy-DCFDA with other ROS probes like CellROX and MitoSOX", "detailed flow cytometry protocol using carboxy-DCFDA", "use of carboxy-DCFDA in plate reader assays limitations and optimization", "intracellular localization of carboxy-DCF"]))

print(google_search.search(queries=["carboxy-DCFDA diacetate passive diffusion mechanism", "cellular esterase activity on carboxy-DCFDA", "reaction kinetics of carboxy-H2DCF with hydrogen peroxide", "artifacts in carboxy-DCFDA assays due to experimental conditions", "optimizing carboxy-DCFDA concentration and incubation time", "carboxy-DCFDA leakage from cells and prevention", "spectral properties of 6-carboxy-2',7'-dichlorofluorescein", "validation of carboxy-DCFDA assays with positive and negative controls", "carboxy-DCFDA applications in drug development and toxicology", "review of fluorescent probes for cellular oxidative stress"]))

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) and its precursors, focusing on their application in measuring intracellular reactive oxygen species (ROS). As a widely utilized fluorescent probe, a thorough understanding of its cell permeability, mechanism of action, and the nuances of its application is critical for obtaining reliable and reproducible data.

Introduction: The Significance of Measuring Intracellular ROS

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen.[1] In biological systems, ROS play a dual role. At low to moderate concentrations, they function as critical signaling molecules involved in various physiological processes.[2] However, excessive production of ROS can lead to oxidative stress, a deleterious process that can damage cell structures, including lipids, proteins, and DNA.[1] This imbalance is implicated in the pathophysiology of numerous diseases, making the accurate measurement of intracellular ROS a cornerstone of research in toxicology, drug development, and cellular biology.

Among the various methods available for ROS detection, the use of fluorescent probes like 6-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) is prevalent due to its high sensitivity, ease of use, and affordability.[2] This guide delves into the technical intricacies of using carboxy-DCFDA precursors to ensure robust and accurate assessment of cellular oxidative stress.

The Molecular Journey: Cell Permeability and Activation

The efficacy of carboxy-DCFDA as an intracellular ROS indicator hinges on a multi-step process that begins with its passive diffusion across the cell membrane and culminates in the emission of a fluorescent signal.

Passive Diffusion into the Cytosol

6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), the precursor molecule, is a nonpolar and non-fluorescent compound.[3] The presence of two acetate groups enhances its lipophilicity, facilitating its passage across the lipid bilayer of the cell membrane via passive diffusion.[4][5] This characteristic allows the probe to readily enter the intracellular environment. Studies on the uptake of similar fluorescein diacetate compounds suggest that this transport is not saturable and is directly proportional to the concentration of the probe, which is characteristic of a passive diffusion process.[4]

Intracellular Trapping through Enzymatic Action

Once inside the cell, the acetate groups of carboxy-H2DCFDA are cleaved by intracellular esterases.[1][6] This enzymatic hydrolysis converts the nonpolar carboxy-H2DCFDA into 6-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF), a polar and still non-fluorescent molecule.[3] The addition of two negative charges from the carboxyl group at physiological pH significantly impedes its ability to leak back out of the cell, effectively trapping it within the cytoplasm.[5][6] This improved cellular retention is a key advantage of the carboxylated form over its non-carboxylated counterpart, H2DCFDA.[7][8]

Oxidation to a Fluorescent State

The final step in the detection process is the oxidation of the trapped carboxy-H2DCF by intracellular ROS. This oxidation reaction transforms the non-fluorescent molecule into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[5][9] The intensity of the green fluorescence emitted is directly proportional to the amount of ROS present within the cell.[10] Carboxy-H2DCF is known to react with a variety of ROS, including hydroxyl radicals, peroxyl radicals, and peroxynitrite, but not superoxide anions, making it a general indicator of oxidative stress.[2][3]

The entire process can be visualized as a sequential workflow:

Caption: Cellular uptake and activation of carboxy-H2DCFDA.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness of results obtained using carboxy-DCFDA, a meticulously designed and executed protocol is paramount. The following steps outline a robust methodology for measuring intracellular ROS in adherent cells.

Reagent Preparation and Handling

-

Stock Solution: Prepare a fresh stock solution of carboxy-H2DCFDA in sterile, anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol.[9] It is crucial to avoid multiple freeze-thaw cycles.[9]

-

Working Solution: Immediately before use, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a suitable buffer such as pre-warmed HEPES buffered salt solution (HBSS) or phosphate-buffered saline (PBS).[5][9] Do not incubate the dye with cells in the presence of serum, as it contains esterases that can prematurely cleave the acetate groups.[5][11]

Cell Loading and Incubation

-

Cell Culture: Seed adherent cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed HBSS or PBS to remove any residual culture medium.[9]

-

Loading: Add the carboxy-H2DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark, in a conventional incubator (37°C, 5% CO2).[1][9] The optimal incubation time and concentration should be determined empirically for each cell type.[5]

-

Washing: After incubation, remove the loading solution and wash the cells twice with HBSS or PBS to remove any extracellular probe.[9] From this point forward, protect the cells from light to prevent photo-oxidation.[9][12]

Induction of Oxidative Stress and Data Acquisition

-

Treatment: Add fresh, pre-warmed medium containing the experimental compound or positive control (e.g., H2O2) to the loaded cells.[9]

-

Incubation: Incubate for the desired period.

-

Measurement: Immediately analyze the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.[9] The excitation and emission wavelengths for carboxy-DCF are approximately 492-504 nm and 515-529 nm, respectively.[5][7]

Essential Controls for Data Integrity

A self-validating experimental design requires the inclusion of several key controls:

-

Cell-Free Control: To account for any direct chemical interaction between the test compound and the probe, incubate the compound with carboxy-H2DCFDA in the absence of cells.[7][13]

-

Unstained Control: Measure the autofluorescence of unstained cells to establish a baseline.

-

Vehicle Control: Treat cells with the vehicle used to dissolve the test compound to account for any effects of the solvent.

-

Positive Control: Use a known ROS-inducing agent (e.g., H2O2) to confirm that the assay is working correctly.[9]

-

Negative Control (Antioxidant): Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding the ROS inducer to demonstrate the specificity of the signal.[2]

Caption: Experimental workflow for ROS detection.

Data Interpretation and Troubleshooting

Accurate interpretation of data generated from carboxy-DCFDA assays requires an awareness of potential artifacts and limitations.

Quantitative Data Summary

| Parameter | Value | Source |

| Excitation Maximum | ~504 nm | [5] |

| Emission Maximum | ~525 nm | [5] |

| Typical Working Concentration | 1 - 10 µM | [5][9] |

| Typical Incubation Time | 30 - 45 minutes | [1][9] |

| Permeability Coefficient (cFDA) | 1.3 x 10⁻⁸ m s⁻¹ | [4] |

Common Pitfalls and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Autoxidation of the probe.[12]- Photo-oxidation by ambient light or excitation source.[12]- Presence of esterases in serum.[5][11]- Direct reaction of the probe with components in the culture medium.[7] | - Prepare fresh working solutions immediately before use.[5]- Protect cells from light after loading.[9]- Perform loading and washing steps in serum-free media.[5][11]- Include cell-free controls to test for media-probe interactions.[7][13] |

| Low or No Signal | - Insufficient probe loading (concentration or time).- Low esterase activity in the cell type.[14]- Rapid efflux of the fluorescent product. | - Optimize loading concentration and time for the specific cell type.[5]- Consider using a probe that does not require esterase cleavage if activity is low.- Use carboxylated versions like carboxy-H2DCFDA for better retention.[8] |

| Artifactual Fluorescence Increase | - Direct chemical reaction between the test compound and the probe.[7][13]- Photochemical oxidation of the probe to a fluorescent product.[14] | - Perform cell-free controls with the test compound.[7][13]- Minimize light exposure during the experiment.[9] |

Conclusion: Best Practices for Reliable ROS Measurement

The use of 6-Carboxy-2',7'-dichlorofluorescein diacetate precursors is a powerful tool for the assessment of intracellular reactive oxygen species. However, its successful application is contingent upon a deep understanding of its mechanism of action and the implementation of a rigorous, self-validating experimental design. By carefully considering the principles of cell permeability, enzymatic activation, and potential sources of artifact, researchers can generate reliable and reproducible data that will advance our understanding of the role of oxidative stress in health and disease.

References

-

Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC. (2011, November 21). Retrieved from [Link]

-

Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 - Image Analyst MKII Online Manual. (2015, November 12). Retrieved from [Link]

-

Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH 2 -DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - MDPI. (2022, July 22). Retrieved from [Link]

-

Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed. (2013, February 4). Retrieved from [Link]

-

Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC. Retrieved from [Link]

-

Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC. (2020, September 5). Retrieved from [Link]

-

The oxidation of 2',7'-dichlorofluorescin to reactive oxygen species: a self-fulfilling prophesy? - PubMed. (2006, March 15). Retrieved from [Link]

-

Full article: Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials - Taylor & Francis. (2022, January 28). Retrieved from [Link]

-

Fluorescence Detection of Increased Reactive Oxygen Species Levels in Saccharomyces cerevisiae at the Diauxic Shift | Springer Nature Experiments. Retrieved from [Link]

-

Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC. (2013, February 4). Retrieved from [Link]

-

Identification of ROS Using Oxidized DCFDA and Flow-Cytometry - Yenepoya Research Centre. Retrieved from [Link]

-

MICROVOLUMETRIC DETECTION OF REACTIVE OXYGEN SPECIES IN LIVING CELLS - Romanian Journal of Biophysics. Retrieved from [Link]

-

H2DCFDA - Interchim. Retrieved from [Link]

-

Any recommendations for assay kits to measure ROS in macrophages using FACS? (2012, October 8). Retrieved from [Link]

-

Reactive Oxygen Species (ROS) Detection - BMG Labtech. Retrieved from [Link]

-

Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer - MDPI. (2012, August 2). Retrieved from [Link]

-

Pharmacokinetics of 5 (and 6)-carboxy-2',7'-dichlorofluorescein and its diacetate promoiety in the liver - PubMed. (2003, February 15). Retrieved from [Link]

-

(PDF) 2,7-Dichlorofluorescin oxidation and reactive oxygen species: What does it measure? (2025, August 6). Retrieved from [Link]

-

A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC. (2021, January 5). Retrieved from [Link]

-

Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

-

Analysis and Optimization of Conditions for the Use of 2′,7′-Dichlorofluorescein Diacetate in Cultured Hepatocytes - MDPI. (2021, April 26). Retrieved from [Link]

-

Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis and fluorescent properties of 2′,7′-dichloro-5(6)- carboxyfluorescein. (2025, August 6). Retrieved from [Link]

Sources

- 1. doc.abcam.com [doc.abcam.com]

- 2. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. abpbio.com [abpbio.com]

- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status [mdpi.com]

- 11. H2DCFDA (H2-DCF, DCF) - FAQs [thermofisher.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. yenepoya.res.in [yenepoya.res.in]

6-Carboxy-2',7'-dichlorofluorescein CAS number and chemical identifiers

[1][2]

Part 1: Chemical Identity & Physiochemical Profile[2]

The nomenclature around dichlorofluorescein derivatives is often conflated in commercial catalogs. It is critical to distinguish between the probe (reduced, acetylated, non-fluorescent) and the fluorophore (oxidized, fluorescent).[1]

This guide focuses on the oxidized fluorophore (6-Carboxy-DCF), which is the signal-generating species and the required standard for quantitative calibration.[1]

Chemical Identifiers[1][2][3]

| Parameter | Detail |

| Chemical Name | 6-Carboxy-2',7'-dichlorofluorescein |

| Common Abbreviation | 6-Carboxy-DCF; 6-CDCF |

| CAS Number (Mixed Isomers) | 111843-78-8 (Standard commercial reference for the free acid mixture) |

| CAS Number (6-Isomer Probe) | 247044-02-6 (Refers to 6-Carboxy-H₂DCFDA, the reduced precursor) |

| Molecular Formula | C₂₁H₁₀Cl₂O₂ |

| Molecular Weight | 445.21 g/mol |

| Appearance | Orange to red solid |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers > pH 6.0 |

Spectral Properties

Unlike fluorescein, the dichloro-substitution shifts the pKa, making this fluorophore active in more acidic environments.

Critical Note on Isomers: Commercial "Carboxy-DCF" is frequently supplied as a mixture of 5- and 6-isomers (CAS 111843-78-8).[1] For applications requiring precise steric definition (e.g., bioconjugation via the carboxy group), researchers must specify single-isomer grades, often isolated via HPLC or synthesized from isomerically pure precursors.[1]

Part 2: Mechanism of Action & Signal Generation

The utility of 6-Carboxy-DCF is best understood through its generation from the cell-permeant probe, 6-Carboxy-H₂DCFDA .[1][4] The probe is designed to be trapped intracellularly, a distinct advantage over non-carboxylated analogs (like DCFH-DA), which leak out of cells more easily.[1]

The Activation Pathway

The following diagram illustrates the transformation from the silent probe to the fluorescent reporter.

Figure 1: The activation pathway of the ROS probe.[1] The additional carboxyl group (relative to DCFH-DA) becomes negatively charged after hydrolysis, significantly improving cellular retention.[1]

Part 3: Applications & Experimental Utility

ROS Quantification Standard

The most frequent error in oxidative stress research is reporting "Arbitrary Fluorescence Units" (AFU) without calibration. 6-Carboxy-DCF is the mandatory standard for converting AFU into molar concentrations of oxidized probe.[1]

-

Why: Factors like laser power, detector gain, and optical path length vary between instruments.

-

How: A standard curve of chemically pure 6-Carboxy-DCF (not the probe) allows for absolute quantification.[1]

Acidic Organelle pH Sensing

Due to its lower pKa (~4.8), 6-Carboxy-DCF is an effective sensor for acidic compartments (endosomes/lysosomes), whereas standard fluorescein (pKa ~6.[1]4) is quenched too early.

-

Mechanism: Fluorescence intensity decreases as pH drops below the pKa.

-

Ratiometric Use: Often paired with a pH-insensitive reference dye for ratiometric imaging.

Bioconjugation

The "6-Carboxy" moiety provides a chemical handle for conjugation to antibodies, peptides, or particles using EDC/NHS chemistry, creating targeted ROS sensors or stable fluorescent labels that resist photobleaching better than standard fluorescein.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of Calibration Standards

Objective: Create a precise standard curve to quantify ROS generation in cell lysates or supernatants.

Reagents:

-

6-Carboxy-2',7'-dichlorofluorescein (Free acid/Salt, not the diacetate).[1]

-

DMSO (Anhydrous).[1]

-

PBS or Assay Buffer (pH 7.4).[1]

Step-by-Step:

-

Stock Solution (10 mM): Dissolve 4.45 mg of 6-Carboxy-DCF in 1 mL of anhydrous DMSO. Vortex until completely dissolved. Store at -20°C, protected from light.

-

Working Solution (10 µM): Dilute 1 µL of Stock into 999 µL of Assay Buffer.

-

Serial Dilution: Prepare a 7-point dilution series in a black 96-well plate (to minimize cross-talk).

-

Range: 0 nM to 1000 nM (typical linear range for cellular assays).[1]

-

-

Measurement: Read fluorescence (Ex 504 nm / Em 529 nm).

-

Analysis: Plot Concentration (nM) vs. Fluorescence (RFU). Calculate the slope (RFU/nM) to convert experimental data.

Protocol B: Intracellular Loading (Probe)

Objective: Load cells with the precursor for ROS detection.[1]

-

Reconstitution: Dissolve 6-Carboxy-H₂DCFDA (Probe, CAS 247044-02-6) in DMSO to 10 mM.

-

Dilution: Dilute to 1–10 µM in serum-free buffer (HBSS or PBS). Serum esterases will prematurely hydrolyze the probe.

-

Incubation: Incubate cells for 20–30 minutes at 37°C.

-

Recovery: Wash cells 2x with warm buffer to remove extracellular probe. Allow 15–20 minutes recovery in complete medium to ensure esterase hydrolysis is complete before treating with stressors.

Part 5: Troubleshooting & Quality Control[2]

| Issue | Root Cause | Solution |

| High Background Signal | Spontaneous oxidation of the probe or presence of phenol red.[1] | Use fresh stock solutions; always use phenol red-free media for imaging. |

| Rapid Photobleaching | High intensity excitation. | Minimize laser power; limit exposure time. 6-Carboxy-DCF is susceptible to photo-oxidation.[1] |

| Dye Leakage | Incomplete hydrolysis or membrane damage. | Ensure the "Carboxy" variant is used (better retention than DCFH-DA); check cell viability. |

| Inconsistent Data | Variation in esterase activity between cell types. | Normalize fluorescence to total protein content or cell number; use the calibration curve. |

References

-

Molecular Probes (Thermo Fisher Scientific).The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. "Chapter 18: Probes for Reactive Oxygen Species."

-

PubChem. "Compound Summary: 5(6)-Carboxy-2',7'-dichlorofluorescein."[1] National Library of Medicine.

-

[1]

-

-

Cayman Chemical.

-

Hempel, S. L., et al. (1999). "Dihydrofluorescein diacetate is superior for detecting intracellular oxidants." Free Radical Biology and Medicine, 27(1-2), 146-159.[1]

Technical Guide: Reactivity and Application of 6-Carboxy-2',7'-Dichlorofluorescein in ROS Detection

Executive Summary

This guide provides an in-depth technical analysis of 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA) and its oxidized product, 6-carboxy-2',7'-dichlorofluorescein (carboxy-DCF) . While widely utilized as a proxy for hydrogen peroxide (

Key Takeaway: 6-Carboxy-H2DCFDA does not react directly with

Part 1: Chemical Basis & Mechanism of Action

To interpret data accurately, one must distinguish between the probe (reduced, non-fluorescent) and the reporter (oxidized, fluorescent).

The Molecule[1][2][3]

-

Probe (Precursor): 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA).[1][2] It is non-fluorescent, lipophilic, and cell-permeant.[2]

-

Intermediate: 6-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF).[3] Formed after intracellular esterase cleavage. It is hydrophilic and cell-impermeant.

-

Reporter (Product): 6-carboxy-2',7'-dichlorofluorescein (carboxy-DCF). Formed after oxidation. It emits intense green fluorescence (

).[2]

The Reactivity Paradox

A common misconception is that the probe reacts specifically with

Reactivity Hierarchy:

-

Peroxynitrite (

): Direct, rapid oxidation (Highest sensitivity). -

Hydroxyl Radical (

): Direct, diffusion-limited oxidation. -

Hydrogen Peroxide (

): Indirect. Requires cellular peroxidases (HRP, MPO) or metal catalysts ( -

Superoxide (

): Does not directly oxidize the probe.

Mechanistic Pathway Diagram

Caption: The conversion of Carboxy-H2DCFDA to fluorescent Carboxy-DCF requires esterase activity followed by peroxidase-mediated oxidation.

Part 2: The "Carboxy" Advantage (Retention vs. Leakage)

The primary reason to select 6-carboxy-H2DCFDA over the cheaper H2DCFDA is signal stability.

| Feature | Standard H2DCFDA | 6-Carboxy-H2DCFDA | Mechanism of Improvement |

| Net Charge (Hydrolyzed) | -2 (Phenolic) | -3 (Phenolic + Carboxyl) | Additional negative charge increases polarity. |

| Cellular Retention | Poor (Leakage | High (Leakage | Electrostatic repulsion from cell membrane prevents efflux. |

| Signal-to-Noise | Moderate | High | Reduced leakage lowers extracellular background fluorescence. |

| pH Sensitivity (pKa) | ~6.5 | ~4.8 | Lower pKa maintains fluorescence in acidic organelles. |

Scientist's Note: If your experiment requires time-lapse imaging (>20 mins) or flow cytometry with wash steps, the carboxy variant is mandatory. Standard H2DCFDA leaks out too fast, leading to false negatives.

Part 3: Strategic Experimental Protocol

This protocol is designed for adherent mammalian cells but is adaptable for suspension cells. It prioritizes artifact reduction .

Reagent Preparation

-

Stock Solution: Dissolve in high-quality anhydrous DMSO to 10 mM. Aliquot and store at -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles; moisture hydrolyzes the acetate groups, rendering the probe cell-impermeant.

-

Working Solution: Dilute to 1–10 µM in warm HBSS or PBS (calcium/magnesium supplemented). Do not use phenol red media (fluorescence quenching) or serum (esterase activity in serum cleaves the probe extracellularly).

Workflow Diagram

Caption: Optimized workflow for ROS detection. Step 4 (Wash) is critical to prevent high background from extracellular hydrolysis.

Protocol Nuances (The "Why" behind the steps)

-

Loading Buffer: Use HBSS with Calcium/Magnesium. PBS can sometimes cause cell detachment during multiple washes.

-

Concentration Titration: Start at 5 µM. Higher concentrations (>20 µM) can cause "self-quenching" or mitochondrial toxicity, artificially altering ROS levels.

-

Positive Control: Use Pyocyanin (100 µM) or TBHP (50-100 µM) . Avoid using

directly as a positive control unless you are certain of the cellular peroxidase capacity; TBHP is more reliable for general ROS induction. -

Negative Control: Pre-treat cells with N-acetylcysteine (NAC, 5 mM) for 1 hour before loading. This validates that the signal is indeed ROS-dependent.

Part 4: Data Interpretation & Artifact Management

When analyzing results, skepticism is your best tool.

Specificity Matrix

Do not claim "Measurement of Hydrogen Peroxide." Instead, state "Measurement of Cellular Oxidative Stress."

| Reactive Species | Reactivity with Probe | Notes |

| Low / Negligible | Requires HRP/Cytochrome c catalyst. | |

| High | Fenton chemistry drives oxidation. | |

| Very High | Major contributor to signal in inflamed cells. | |

| None | Nitric oxide itself does not oxidize DCFH. | |

| None | Superoxide must dismutate to |

Common Artifacts

-

Photo-oxidation: The reduced probe (carboxy-H2DCF) is sensitive to light. Exposure to excitation light (microscope lasers) causes artificial oxidation ("photo-amplification").

-

Solution: Limit exposure time.[5] Use neutral density filters. Perform "dark" controls.

-

-

Cytochrome c Release: During apoptosis, cytochrome c release from mitochondria can catalyze DCFH oxidation independent of ROS increases.

-

Solution: Correlate with other apoptosis markers.

-

-

Esterase Variability: Different cell lines have different esterase activities.

-

Solution: Do not compare raw fluorescence intensity (RFI) between different cell lines. Compare fold-change relative to untreated controls within the same line.

-

References

-

Kalyanaraman, B., et al. (2012).[1][6] "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine. Link

-

Thermo Fisher Scientific. "Chapter 18: Probes for Reactive Oxygen Species - Molecular Probes Handbook." Link

-

Chen, X., et al. (2010). "Sensors for the intracellular detection of hydrogen peroxide."[7][8][9] Antioxidants & Redox Signaling.[5] Link

-

Wardman, P. (2007). "Fluorescent and luminescent probes for measurement of oxidative and nitrosative species: facts and artifacts." Free Radical Biology and Medicine. Link

-

Interchim. "Technical Sheet: Carboxy-H2DCFDA." Link

Sources

- 1. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. Hydrogen Peroxide and Redox Regulation of Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Evaluation of 2',7'-dichlorofluorescin and dihydrorhodamine 123 as fluorescent probes for intracellular H2O2 in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision ROS Profiling in Live Cells using Carboxy-H2DCFDA

[1][2]

Introduction & Mechanistic Insight

The Probe vs. The Signal

While often colloquially referred to by its fluorescent product (6-Carboxy-2',7'-dichlorofluorescein or Carboxy-DCF ), the actual staining reagent required for live-cell ROS detection is the chemically reduced, acetylated precursor: 6-carboxy-2',7'-dichlorodihydrofluorescein diacetate (Carboxy-H2DCFDA) .[1][2][3]

Direct staining with the oxidized fluorescein form is ineffective for intracellular ROS measurement because it is membrane-impermeable and already oxidized. The diacetate precursor is essential for cell permeation and subsequent activation.

Why "Carboxy"? The Retention Advantage

Standard DCFDA is prone to rapid leakage from cells after deacetylation, often leading to weak signals and high background variability.[1] The Carboxy- variant introduces additional negative charges to the molecule upon intracellular hydrolysis.[3][4] These charges significantly impede leakage across the plasma membrane, resulting in:

-

Superior Retention: Signal stability is extended, allowing for longer assay windows.[1]

-

Lower Background: Reduced extracellular leakage minimizes noise in plate-reader assays.

-

Enhanced Sensitivity: Higher intracellular concentration improves the detection limit for low-level ROS.

Mechanism of Action

-

Permeation: The non-fluorescent, lipophilic Carboxy-H2DCFDA passively diffuses across the cell membrane.

-

Activation: Intracellular esterases cleave the acetate groups, trapping the probe as Carboxy-H2DCF (non-fluorescent).[3][4][5]

-

Detection: Reactive Oxygen Species (primarily H₂O₂, peroxyl radicals, and peroxynitrite) oxidize the probe into Carboxy-DCF , which emits bright green fluorescence.[1]

Figure 1: Mechanism of Carboxy-H2DCFDA activation and retention.[3] The "Carboxy" modification prevents the deacetylated intermediate from leaking out of the cell.[6][3][4]

Materials & Reagents

| Component | Specification | Critical Note |

| Probe | Carboxy-H2DCFDA | Do not buy the oxidized "Carboxy-DCF" for staining. |

| Solvent | Anhydrous DMSO | Moisture degrades the probe. Use fresh, high-quality DMSO. |

| Loading Buffer | HBSS or PBS (w/ Ca²⁺/Mg²⁺) | Must be Serum-Free. Serum esterases hydrolyze the probe extracellularly. |

| Recovery Medium | Complete Cell Culture Media | Phenol-red free preferred to reduce background fluorescence. |

| Positive Control | Tert-butyl hydroperoxide (TBHP) | More stable than H₂O₂; typically used at 50–200 µM. |

| Negative Control | N-acetylcysteine (NAC) | ROS scavenger; typically used at 5–10 mM (pretreatment). |

Experimental Protocol

Phase 1: Reagent Preparation[3]

-

Stock Solution (10 mM): Dissolve 5 mg of Carboxy-H2DCFDA (MW ~531.3 g/mol ) in ~940 µL of anhydrous DMSO.

-

Storage: Aliquot immediately into single-use brown tubes. Store at -20°C under desiccant. Avoid freeze-thaw cycles.

-

-

Working Solution (20 µM): Dilute the stock 1:500 in warm, serum-free buffer (HBSS/PBS) immediately before use.

-

Optimization: Typical working range is 1–25 µM. Start with 20 µM for robust signals.

-

Phase 2: Staining Workflow (Adherent Cells)

Selection: Choose Workflow A for chronic drug treatment (24h+) or Workflow B for acute oxidative bursts (<2h).

Workflow A: Post-Treatment Staining (Standard for Drug Screening)

-

Seed Cells: Plate cells in black-walled, clear-bottom 96-well plates. Allow adherence overnight.

-

Treatment: Treat cells with test compounds for the desired duration (e.g., 24 hours).

-

Wash: Remove media and gently wash cells 1x with warm PBS.

-

Stain: Add 100 µL/well of 20 µM Carboxy-H2DCFDA Working Solution .

-

Incubate: 30–45 minutes at 37°C in the dark.

-

Wash: Remove stain and wash 2x with warm HBSS/PBS to remove extracellular dye.

-

Recovery (Optional): Add 100 µL of phenol-red free media and recover for 15 mins (stabilizes signal).

-

Read: Measure fluorescence immediately.

Workflow B: Pre-Loading (For Acute Stimuli/TBHP Control)

-

Load Dye: Wash untreated cells and incubate with 20 µM Carboxy-H2DCFDA for 30–45 mins.

-

Wash: Remove dye, wash 2x with HBSS.[1]

-

Challenge: Add stimulant (e.g., TBHP) in phenol-red free buffer.

-

Kinetic Read: Measure fluorescence every 5 mins for 60 mins to track the oxidative burst.

Phase 3: Data Acquisition[1]

-

Instrument: Fluorescence Microplate Reader or Flow Cytometer.[7]

-

Excitation: 492–495 nm (Blue).

-

Emission: 517–527 nm (Green).

-

Gain Settings: Calibrate using the Positive Control (TBHP) to reach ~80% saturation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (No Treatment) | Serum in loading buffer | Ensure loading buffer (HBSS/PBS) is 100% serum-free. |

| Phenol Red interference | Use phenol-red free media for the final read step. | |

| Photo-oxidation | Keep plate in foil/dark at all times. Ambient light oxidizes the probe. | |

| No Signal (Positive Control) | Probe degradation | Check DMSO stock age. If >1 month opened, discard.[1] |

| Low cell density | ROS assays require healthy, confluent cells (~80-90%).[1] | |

| High Variability | Uneven washing | Use an automated washer or aspirate carefully to avoid dislodging cells. |

| Leakage | Ensure you are using the Carboxy- variant, not generic DCFDA.[1] |

Data Analysis & Normalization

Raw fluorescence units (RFU) can be misleading if cell numbers vary between wells (e.g., due to cytotoxicity of the treatment).

Normalization Formula:

-

RFU_blank: Wells with cells but no stain (autofluorescence) or stain with no cells.

-

Cell Viability Signal: Post-read, stain nuclei (Hoechst 33342) or use a viability assay (CellTiter-Glo) to normalize ROS production per viable cell.

Figure 2: Decision tree for selecting the correct staining workflow based on experimental design.

References

-

Kalyanaraman, B., et al. (2012).[1] "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine, 52(1), 1-6.[1] Available at: [Link]

-

Wojtala, A., et al. (2014).[1] "Methods to monitor ROS production by fluorescence microscopy and fluorometry." Methods in Enzymology, 542, 243-262.[1] Available at: [Link]

-

Chen, X., et al. (2010).[1] "Oxidative stress in neurodegenerative diseases." Neural Regeneration Research, 5(2), 148-155.[1] (Contextualizing the use of Carboxy-H2DCFDA in neuronal models).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Carboxy-H2DCFDA (6-carboxy-2',7'-dichlorodihydrofluorescein), 247044-02-6 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. rjb.ro [rjb.ro]

Application Notes and Protocols for Flow Cytometric Detection of Intracellular Reactive Oxygen Species using 6-Carboxy-2',7'-dichlorofluorescein Diacetate

Introduction: Unveiling Cellular Oxidative Stress

Reactive oxygen species (ROS) are a collection of chemically reactive molecules and free radicals derived from molecular oxygen.[1] Produced as byproducts of normal metabolic processes, such as mitochondrial respiration, they play a dual role in cellular biology.[1] At physiological levels, ROS function as critical signaling molecules in various cellular pathways. However, an imbalance between ROS production and the cell's antioxidant capacity leads to a state of oxidative stress.[2] This excess of ROS can inflict damage upon lipids, proteins, and nucleic acids, and has been implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3] Consequently, the accurate measurement of intracellular ROS is paramount for researchers in a multitude of disciplines.

This application note provides a detailed guide for the detection and quantification of intracellular ROS using 6-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) in conjunction with flow cytometry. Carboxy-DCFDA is a cell-permeant and non-fluorescent probe that, upon entering a cell, undergoes enzymatic and chemical transformations to become a highly fluorescent molecule in the presence of ROS.[4][5] The carboxylated form of the dye offers the advantage of improved cellular retention due to its additional negative charges, which helps to prevent leakage from the cell.[6][7]

Principle of the Assay: A Two-Step Activation

The detection of ROS using carboxy-DCFDA is a two-step intracellular process:

-

Enzymatic Cleavage: The cell-permeable and non-fluorescent carboxy-DCFDA readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, transforming it into the non-fluorescent and cell-impermeant 6-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF).[7] This deacetylation traps the probe within the cell.

-

Oxidation by ROS: In the presence of various reactive oxygen species, including hydroxyl and peroxyl radicals, carboxy-H2DCF is oxidized to the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[8][9] The resulting fluorescent signal is directly proportional to the level of intracellular ROS.

The following diagram illustrates the chemical transformation of carboxy-DCFDA to the fluorescent carboxy-DCF:

Caption: Intracellular conversion of carboxy-DCFDA to fluorescent carboxy-DCF.

Flow Cytometry Experimental Workflow

The following diagram outlines the key steps for a successful flow cytometry experiment to measure intracellular ROS using carboxy-DCFDA.

Caption: Workflow for intracellular ROS detection by flow cytometry.

Detailed Protocol for Intracellular ROS Detection

This protocol provides a general framework. Optimization of staining concentration and incubation time is highly recommended for each cell type and experimental condition.[7]

Materials:

-

6-Carboxy-2',7'-dichlorofluorescein diacetate (Carboxy-DCFDA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS)

-

Flow cytometry tubes

-

Positive control (e.g., tert-butyl hydroperoxide)

-

Negative control (unstained cells)

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed, serum-free medium or HBSS.[10]

-

For adherent cells, use a gentle dissociation method to minimize cell stress and background ROS production.

-

Prepare separate tubes for unstained (negative) control, positive control, and experimental samples.

-

-

Staining with Carboxy-DCFDA:

-